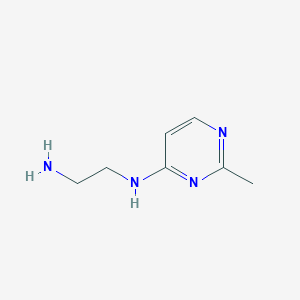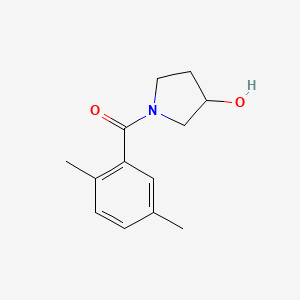
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol
Overview
Description
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol, also called 1-(2,5-Dimethylbenzoyl)pyrrolidine, is a synthetic organic compound belonging to the pyrrolidine family. It is a white solid, with a molar mass of 218.3 g/mol and a melting point of 81-83 °C. It is soluble in organic solvents such as ethanol and acetone, and has a boiling point of 248-250 °C. 1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol is used in various scientific research applications, such as in the synthesis of other organic compounds and in the study of biochemical and physiological effects.
Scientific Research Applications
Pharmacology: Potential Therapeutic Agent Synthesis
“1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol” has potential applications in pharmacology, particularly in the synthesis of therapeutic agents. Its structure suggests it could be useful in creating molecules with central nervous system activity due to the pyrrolidine ring, which is a common feature in many drugs .
Organic Synthesis: Intermediate for Complex Molecules
In organic chemistry, this compound could serve as an intermediate for the synthesis of more complex molecules. Its benzoyl group and pyrrolidin-3-ol moiety offer points of functionalization for further chemical reactions .
Material Science: Polymer Synthesis
The compound’s unique structure could be explored for the development of new polymers with specific properties, such as increased durability or flexibility. Its potential reactivity with various monomers could lead to innovative materials .
Biochemistry: Enzyme Inhibition Studies
Biochemically, “1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol” might be used to study enzyme inhibition, given its structural similarity to known inhibitors. It could help in understanding the biochemical pathways and designing targeted inhibitors .
Analytical Chemistry: Chromatography Standards
This compound could be used as a standard or reference material in chromatographic analysis due to its unique chemical signature. It could help in calibrating instruments or in method development for detecting similar compounds .
Environmental Science: Trace Analysis
In environmental science, “1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol” could be used in trace analysis to study pollution patterns. Its detection in environmental samples could indicate the presence of related compounds or pollution sources .
Medicinal Chemistry: Drug Design
The compound’s structure is conducive to medicinal chemistry applications, where it could be used as a scaffold for drug design. Its pyrrolidine core is a feature in many pharmacologically active compounds, suggesting its utility in developing new medications .
Chemical Education: Teaching Molecular Interactions
Lastly, “1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol” could be used in chemical education to teach students about molecular interactions and reactivity. Its structure provides a good example of steric and electronic effects in molecules .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol is not mentioned in the literature. Pyrrolidine compounds are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
properties
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-10(2)12(7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZCRBQXTFBZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)
![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)

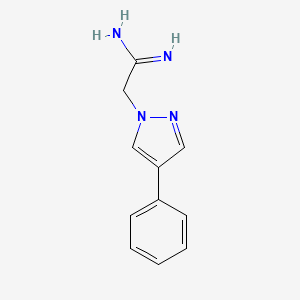

![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)
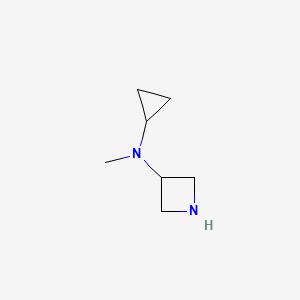


![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)
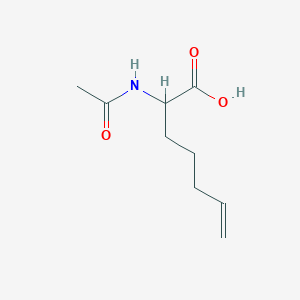

![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)
